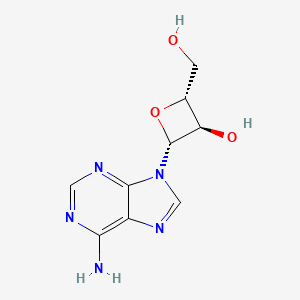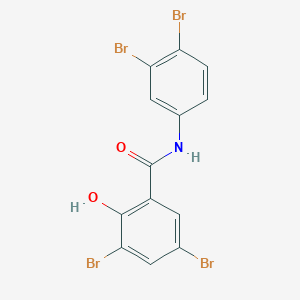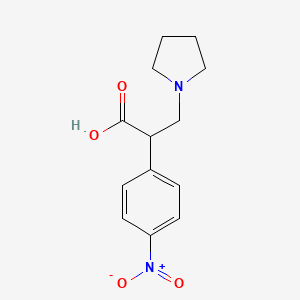
1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- is a compound that features a pyrrolidine ring attached to a propanoic acid moiety, with a nitrophenyl group at the alpha position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of the Propanoic Acid Moiety:
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Esterification and Amidation: The carboxylic acid group can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nitrating Agents: Nitric acid, sulfuric acid.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents like EDCI or DCC.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Esters and Amides: Formed through esterification and amidation reactions.
科学研究应用
1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific functionalities.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological targets.
作用机制
The mechanism of action of 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
4-Nitrophenylacetic Acid: Shares the nitrophenyl group but differs in the overall structure.
Proline Derivatives: Compounds with a similar pyrrolidine ring but different functional groups.
Uniqueness: 1-Pyrrolidinepropanoic acid, alpha-(4-nitrophenyl)- is unique due to the combination of its pyrrolidine ring, propanoic acid moiety, and nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
94515-09-0 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)12(9-14-7-1-2-8-14)10-3-5-11(6-4-10)15(18)19/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI 键 |
WIDCTFLKGFVZMT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
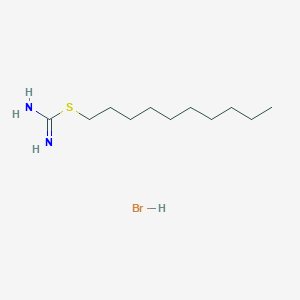


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

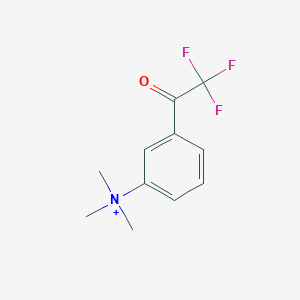
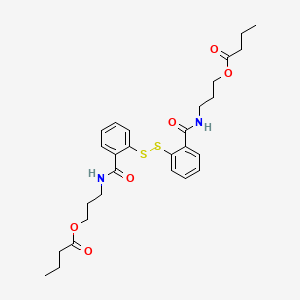
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

